An In-depth Technical Guide to Inosine 5'-monophosphate Disodium Salt Hydrate
An In-depth Technical Guide to Inosine 5'-monophosphate Disodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine 5'-monophosphate disodium salt hydrate (IMP), a purine ribonucleotide, holds a pivotal position at the intersection of biochemistry, food science, and pharmacology. It is the first nucleotide formed during de novo purine synthesis and serves as a critical precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] Industrially, it is widely recognized as the food additive E631, a flavor enhancer that imparts the "umami" or savory taste, often in synergy with monosodium glutamate (MSG).[3][4] Beyond its role in gustation, IMP is integral to cellular energy metabolism and signaling. Its potential as a therapeutic agent and its use as a substrate in enzymatic research are areas of growing interest.[2][5] This guide provides a comprehensive technical overview of IMP's chemical properties, biochemical significance, industrial applications, analytical methodologies, and regulatory status, offering a foundational resource for professionals in research and development.
Chemical and Physical Properties
Inosine 5'-monophosphate disodium salt hydrate is the stable, hydrated sodium salt of inosinic acid.[6] It typically appears as a white to off-white crystalline powder and is soluble in water.[7][8] The anhydrous form has a molecular weight of 392.17 g/mol .[2][3]
| Property | Value | Source(s) |
| Chemical Name | Disodium inosine-5'-monophosphate hydrate | [9] |
| Synonyms | 5'-IMP-Na2, Disodium inosinate, E631 | [2][3][10] |
| CAS Number | 352195-40-5 (hydrate) | [2][6][10] |
| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P · xH₂O | [3][8][10] |
| Molecular Weight | 392.17 g/mol (anhydrous basis) | [2][10] |
| Appearance | White to almost white powder or crystals | [2][7] |
| Solubility | Soluble in water, sparingly soluble in ethanol | [8][9] |
| Purity | Typically ≥97.0% (anhydrous basis) | [9] |
Biochemical Significance and Mechanism of Action
IMP occupies a central hub in purine metabolism, the pathways responsible for synthesizing the building blocks of DNA and RNA.[11]
Role in Purine Metabolism
Purines are synthesized through two main pathways: de novo synthesis and salvage pathways.
-
De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids (glycine, glutamine, aspartic acid), CO₂, and formyl groups.[11] The pathway culminates in the synthesis of IMP, which is the first compound in the pathway to feature a complete purine ring system.[11][12]
-
Precursor to AMP and GMP: From IMP, the pathway bifurcates.[12]
-
One branch leads to the formation of Adenosine Monophosphate (AMP) in a GTP-dependent process.[12]
-
The other branch, requiring ATP, leads to the synthesis of Guanosine Monophosphate (GMP).[12] This reciprocal energy requirement is a key regulatory mechanism that balances the cellular pools of adenine and guanine nucleotides.[12]
-
-
Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can catalyze the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to reform IMP.[13]
Causality Insight: The central role of IMP makes the enzyme IMP dehydrogenase (IMPDH), which catalyzes the rate-limiting step in GMP synthesis, a significant target for drug development.[14][15] Inhibitors of IMPDH can selectively deplete guanine nucleotides in rapidly proliferating cells, such as lymphocytes or cancer cells, forming the basis for immunosuppressive and anti-cancer therapies.[14][16]
Caption: Central role of IMP in purine metabolism.
Mechanism as a Flavor Enhancer
The primary industrial application of disodium inosinate is as a food additive (E631) to confer and enhance the umami taste.[4][17] Umami, the fifth basic taste, is described as savory or meaty.[4]
-
Synergistic Effect: IMP exhibits a powerful synergistic effect with monosodium glutamate (MSG).[18][19] When combined, the perceived umami intensity is significantly greater than the sum of the individual components.[18] This synergy allows food manufacturers to create a robust savory flavor while potentially reducing the overall sodium content.[17] The combination of disodium inosinate and disodium guanylate (E627) is known as disodium 5'-ribonucleotides (E635).[3][20]
-
Receptor Interaction: The mechanism of this synergism occurs at the taste receptor level. Glutamate acts as an agonist for umami taste receptors (T1R1/T1R3). 5'-ribonucleotides like IMP do not activate the receptor on their own but act as allosteric modulators, binding to a different site on the receptor to enhance its response to glutamate.[18]
Applications in Research and Industry
Food Industry
Disodium inosinate is a widely used flavor enhancer found in a variety of processed foods, including instant noodles, potato chips, soups, sauces, and processed meats.[3][21] It is valued for its ability to enhance and round out flavors, providing a more complex and satisfying taste profile.[21] Production is typically achieved through bacterial fermentation of sugars, though it can also be derived from animal sources.[3][22]
Pharmaceutical and Drug Development
The central metabolic role of IMP and its derivatives makes them subjects of intense research.
-
Therapeutic Potential: Inosine, the nucleoside precursor to IMP, has been investigated for its neuroprotective, anti-inflammatory, and immunomodulatory properties.[5][23][24] Studies have explored its potential in conditions like stroke, spinal cord injury, Parkinson's disease, and multiple sclerosis.[5][16] However, clinical trial results have been mixed, and concerns exist regarding the metabolic conversion of inosine to uric acid, which can exacerbate gout or cause kidney stones.[5][25]
-
Enzymatic Research: IMP is a crucial substrate for studying the kinetics and specificity of enzymes like IMP dehydrogenase (IMPDH), which is a key target for antiviral and immunosuppressive drugs.[2][10][15]
-
Cell Culture: As a nucleotide, IMP is sometimes included as a component in cell culture media to support the growth of cells that may have limited de novo synthesis capabilities or are grown in purine-deficient conditions.[8]
Biotechnology and Infant Nutrition
Dietary nucleotides are considered semi-essential nutrients, particularly for infants, whose rapid growth and developing immune systems create high demand.[26][27] Nucleotides are naturally present in human milk and are often added to infant formulas.[28][29] Research suggests that nucleotide supplementation may offer benefits such as enhanced immune responses, improved gut health and microflora, and better lipid metabolism.[26][27][28]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the accurate quantification of disodium inosinate in various matrices, from food products to biological samples.
Protocol: Quantification of Disodium IMP in a Food Matrix by HPLC-UV
This protocol provides a validated method for determining the concentration of disodium inosinate in a flavor enhancer product.
-
Principle: The method separates IMP from other components in the sample using a reverse-phase C18 column. The quantification is achieved by detecting its UV absorbance at approximately 254-255 nm and comparing the peak area to a standard curve generated from known concentrations of an IMP standard.[30][31][32]
-
Apparatus and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm).
-
Inosine 5'-monophosphate disodium salt hydrate standard (≥98% purity).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
-
Methodology:
-
Mobile Phase Preparation:
-
Prepare a potassium phosphate buffer (e.g., 20 mM, pH adjusted to ~6.0). Rationale: A buffer is critical for maintaining a stable pH, which ensures consistent retention times and sharp peak shapes for the acidic analyte.
-
The mobile phase is typically a mixture of this buffer and an organic modifier like methanol. A common starting point is 95:5 (v/v) buffer to methanol.[30]
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the IMP standard and dissolve it in a 50 mL volumetric flask with deionized water to create a stock solution (~500 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL). Rationale: A multi-point calibration curve provides a more accurate quantification over a range of concentrations than a single-point calibration.
-
-
Sample Preparation:
-
Accurately weigh a representative portion of the homogenized food sample (e.g., 1 g of a powdered soup mix).
-
Dissolve the sample in a known volume of deionized water (e.g., 100 mL). Extraction can be aided by sonication or heating in a water bath.[30]
-
Filter the resulting solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
Dilute the filtered sample as necessary to ensure the final concentration falls within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Verify linearity (R² > 0.995).
-
Inject the prepared sample solutions.
-
Calculate the concentration of IMP in the sample using the regression equation from the calibration curve.
-
Account for all dilution factors to report the final amount of IMP in the original sample (e.g., in mg/g or %).
-
-
Caption: Workflow for IMP quantification by HPLC.
Safety and Regulatory Information
Disodium inosinate is recognized as safe for consumption by major international regulatory bodies.
-
FDA (U.S. Food and Drug Administration): It is classified as Generally Recognized as Safe (GRAS) for its intended use as a flavor enhancer in food.[33][34]
-
EFSA (European Food Safety Authority): It is an authorized food additive in the European Union, designated by the E number E631.[4][33][35]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): The committee has evaluated disodium inosinate and established an Acceptable Daily Intake (ADI) of "not specified," indicating very low toxicity.[4][33][36]
While generally considered safe, individuals with conditions like gout or high uric acid levels are sometimes advised to be cautious with high intake of purine-rich substances, as IMP is metabolized to uric acid in the body.[33][37] However, the average daily intake from its use as a food additive (around 4 mg/day in the U.S.) is minuscule compared to the intake of naturally occurring purines from a typical diet (around 2 g/day ).[3][38]
Conclusion
Inosine 5'-monophosphate disodium salt hydrate is a multifaceted molecule of significant importance. In the industrial realm, its role as a synergistic umami flavor enhancer is well-established and critical to modern food production. Biochemically, it represents a vital nexus in purine metabolism, providing the foundational structure for the synthesis of adenine and guanine nucleotides. This central role has made it and its associated metabolic pathways a fertile ground for drug discovery, particularly in the fields of immunology and oncology. As research continues to unravel the broader physiological effects of nucleotides, the potential applications for IMP in therapeutics, specialized nutrition, and biotechnology are likely to expand, reinforcing its status as a molecule of enduring scientific and commercial interest.
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